molecular formula C8H8FNO3 B6154187 2-(5-fluoro-2-nitrophenyl)ethan-1-ol CAS No. 553661-23-7

2-(5-fluoro-2-nitrophenyl)ethan-1-ol

Cat. No.: B6154187
CAS No.: 553661-23-7
M. Wt: 185.2
InChI Key:
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Description

2-(5-fluoro-2-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8FNO3. It belongs to the family of nitrophenyl-containing compounds and has significant biological and chemical properties. Research on this molecule began in the early 2000s, and since then, it has gained the attention of many researchers across different fields.

Preparation Methods

The synthesis of 2-(5-fluoro-2-nitrophenyl)ethan-1-ol typically involves the reaction of 5-fluoro-2-nitrobenzaldehyde with ethylene glycol in the presence of a base. This reaction proceeds through a nucleophilic addition mechanism, followed by a reduction step to yield the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-(5-fluoro-2-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a bromide using phosphorus tribromide

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and probes for studying biological pathways.

    Medicine: Research has indicated its potential use in developing new therapeutic agents, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism by which 2-(5-fluoro-2-nitrophenyl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. For instance, its derivatives may inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering the enzyme’s activity. The pathways involved can vary depending on the specific application and the nature of the derivative .

Comparison with Similar Compounds

2-(5-fluoro-2-nitrophenyl)ethan-1-ol can be compared with other similar compounds, such as:

    2-bromo-1-(5-fluoro-2-nitrophenyl)ethan-1-ol: This compound has a bromine atom instead of a hydroxyl group, which can lead to different reactivity and applications.

    2-amino-1-(5-fluoro-2-nitrophenyl)ethan-1-ol: The presence of an amino group instead of a hydroxyl group can significantly alter the compound’s chemical properties and biological activity.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its reactivity and applications.

Properties

CAS No.

553661-23-7

Molecular Formula

C8H8FNO3

Molecular Weight

185.2

Purity

95

Origin of Product

United States

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